molecular formula C15H13ClN2S2 B3135355 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione CAS No. 40054-40-8

5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione

Cat. No.: B3135355
CAS No.: 40054-40-8
M. Wt: 320.9 g/mol
InChI Key: VWFRDTLDEMPIJT-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione is a thienodiazepine derivative characterized by a diazepine ring fused with a thiophene moiety. The compound features a 2-chlorophenyl group at position 5, an ethyl substituent at position 7, and a thione (C=S) group at position 2 of the diazepine ring (Figure 1). Its molecular formula is C₁₅H₁₃ClN₂OS, with a molecular weight of 304.79 g/mol . Unlike clotiazepam (a benzodiazepine analogue), this compound lacks the 1-methyl group on the diazepine nitrogen and replaces the ketone (C=O) at position 2 with a thione (C=S) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S2/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFRDTLDEMPIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)CN=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione, commonly referred to as Clotiazepam, is a compound that has garnered attention for its potential biological activities. It is structurally related to benzodiazepines and thienodiazepines, which are known for their anxiolytic and sedative properties. This article explores the biological activity of Clotiazepam through various studies and findings.

  • Molecular Formula : C16H15ClN2OS
  • Molecular Weight : 318.821 g/mol
  • CAS Registry Number : 33671-46-4
  • IUPAC Name : this compound

Clotiazepam exhibits its biological effects primarily through modulation of the GABA_A receptor. This receptor is a critical component in the central nervous system (CNS), where it mediates inhibitory neurotransmission. By enhancing the effect of the neurotransmitter GABA (gamma-aminobutyric acid), Clotiazepam can produce anxiolytic, sedative, and muscle-relaxant effects.

1. Anxiolytic Effects

Studies have demonstrated that Clotiazepam possesses significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus-maze tests and other behavioral paradigms. The compound's efficacy in alleviating anxiety symptoms is comparable to that of established benzodiazepines.

StudyModel UsedDosageResult
Elevated Plus-Maze1 mg/kgSignificant reduction in anxiety-like behavior
Open Field Test0.5 mg/kgIncreased time spent in open areas

2. Sedative and Hypnotic Properties

Clotiazepam also exhibits sedative effects. Research indicates that it can significantly decrease locomotor activity and induce sleep in rodents. The hypnotic activity is dose-dependent, with higher doses leading to prolonged sleep duration.

StudyModel UsedDosageResult
Sleep Induction Test2 mg/kgProlonged sleep duration observed
Locomotor Activity Test1 mg/kgDecreased locomotion significantly

3. Analgesic Activity

Recent studies have explored the analgesic properties of Clotiazepam. Its effectiveness as an analgesic has been evaluated using various pain models, including the formalin test and thermal nociception tests.

StudyModel UsedDosageResult
Formalin Test10 mg/kgSignificant reduction in pain response
Thermal Nociception Test5 mg/kgReduced withdrawal latency

4. Anti-inflammatory Effects

Clotiazepam has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and reduce edema in animal models.

StudyModel UsedDosageResult
Carrageenan-Induced Paw Edema20 mg/kgSignificant reduction in paw swelling
Cytokine Release AssayN/ADecreased IL-1β levels observed

Case Studies

A notable case study highlighted the use of Clotiazepam in patients with generalized anxiety disorder (GAD). Patients reported significant improvements in anxiety symptoms after a treatment regimen involving Clotiazepam compared to placebo groups.

Scientific Research Applications

5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione, also known as 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepine-2(3H)-thione, is an intermediate compound in the synthesis of Etizolam .

Names and Identifiers:

  • CAS Number: 40054-40-8
  • Molecular Formula: C15H13ClN2S2C_{15}H_{13}ClN_2S_2
  • Molecular Weight: 320.86000 , 320.9 g/mol
  • IUPAC Name: 5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepine-2-thione
  • Synonyms: This compound is also known as 5-(O-CHLOROPHENYL)-7-ETHYL-1,2-DIHYDRO-3H-THIENO[2,3-E][1,4]DIAZEPINE-2-THIONE .

Physicochemical Properties:

  • Melting Point: 198 - 199 °C
  • Exact Mass: 320.02100
  • LogP: 4.12780
  • PSA: 84.72000

Applications:
While specific applications of this compound are not detailed in the provided search results, it is known to be an intermediate in the synthesis of Etizolam . Further research regarding thienodiazepines and related compounds indicates potential applications in various fields:

  • Synthesis of Benzothiazole Derivatives: Used in the synthesis of benzothiazole derivatives, which have anti-inflammatory activity .
  • Synthesis of Thiazolidinone Derivatives: Used in the synthesis of thiazolidinone derivatives, which exhibit biological activities such as antibacterial, antimicrobial, anti-inflammatory, and antiviral properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienodiazepine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione 5-(2-ClPh), 7-Et, 2-S C₁₅H₁₃ClN₂OS 304.79 Thione group; no 1-methyl
Clotiazepam (Trecalmo®) 5-(2-ClPh), 7-Et, 1-Me, 2-O C₁₆H₁₅ClN₂OS 318.82 Ketone group; 1-methyl
N-Desmethylclotiazepam 5-(2-ClPh), 7-Et, 2-O C₁₅H₁₃ClN₂O₂S 304.79 Metabolite; lacks 1-methyl
7-Bromo-5-(2-ClPh)-diazepin-2-one 5-(2-ClPh), 7-Br, 2-O C₁₃H₈BrClN₂OS 362.64 Brominated; altered halogen
7-(Carbomethoxyethyl)-5-(2-ClPh)-diazepine-2-thione 5-(2-ClPh), 7-(CH₂COOMe), 2-S C₁₇H₁₅ClN₂O₂S₂ 378.90 Ester side chain; thione

Key Observations :

Thione vs. Ketone : The substitution of oxygen with sulfur at position 2 increases molecular polarity and may enhance metabolic resistance due to sulfur’s lower electronegativity .

1-Methyl Group : Clotiazepam’s 1-methyl group enhances lipophilicity and receptor binding compared to the unmethylated thione analogue .

Halogen and Side-Chain Modifications : Bromination (e.g., 7-Bromo derivative) or ester additions (e.g., carbomethoxyethyl) alter steric bulk and electronic profiles, influencing bioavailability and target specificity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Comparison

Property 5-(2-ClPh)-7-Et-diazepine-2-thione Clotiazepam N-Desmethylclotiazepam
Plasma Protein Binding N/A >99% ~90% (estimated)
Half-Life (t₁/₂) N/A 6.5–17.8 hours ~12 hours (estimated)
Solubility Insoluble in water Freely soluble in CHCl₃, MeOH Moderate in MeOH
Metabolites N/A α-Hydroxy, N-desmethyl Parent: Clotiazepam

Key Findings :

  • Clotiazepam is rapidly absorbed orally, with a half-life varying widely among individuals. Its metabolites retain partial activity .
  • Brominated derivatives (e.g., 7-Bromo) may exhibit prolonged half-lives due to increased molecular stability .

Crystallographic and Stability Data

The crystal structure of clotiazepam’s close analogue (5-(2-ClPh)-7-Et-diazepin-2-one) reveals temperature-dependent ordering of the methyl group, with full ordering below 200 K . In contrast, the thione analogue’s sulfur atom may influence hydrogen bonding (e.g., C–H···S interactions) and packing efficiency, though crystallographic data for this specific compound are unavailable .

Q & A

What are the established synthetic routes for 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione, and how can reaction conditions be optimized for yield improvement?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions starting from a thienodiazepine core. A common approach includes:

  • Step 1: Cyclocondensation of 2-aminothiophene derivatives with α,β-unsaturated ketones to form the diazepine ring.
  • Step 2: Introduction of the 2-chlorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.
  • Step 3: Thionation of the 2-oxo intermediate using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in refluxing toluene .

Optimization Strategies:

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for electrophilic substitution efficiency.
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for thionation yield.
  • Temperature Gradients: Vary reaction temperatures (25–120°C) to minimize side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione
Reactant of Route 2
5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione

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